4-Vinylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-Vinylpyridine-based compounds involves several innovative methods. For instance, a novel solid catalyst derived from poly(4-vinylpyridine) supported acidic ionic liquid has been developed for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones under ultrasonic irradiation, showcasing the compound's versatility in catalyzing cyclocondensation reactions (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Vinylpyridine and its derivatives plays a crucial role in determining their chemical reactivity and properties. The synthesis and structural characterization of modified poly(4-vinylpyridine) through the introduction of alkyl groups highlight the impact of structural modifications on the compound's properties (Zhang Jian-he, 2003).
Chemical Reactions and Properties
4-Vinylpyridine participates in a variety of chemical reactions, leading to the formation of numerous important compounds. The controlled radical polymerization of 4-vinylpyridine, for example, results in block copolymers with narrow polydispersity, demonstrating the controlled nature of the polymerization process and the resulting polymers' potential applications (Bohrisch et al., 1997).
Physical Properties Analysis
The physical properties of 4-Vinylpyridine-based polymers, such as their solubility and molecular weight, are significantly influenced by their molecular structure. Light scattering and viscosity studies on poly-4-vinylpyridine provide insights into the intrinsic viscosity-molecular weight relationships and the solubility temperature coefficient, which is indicative of strong solvation through hydrogen bonding (Boyes & Strauss, 1956).
Chemical Properties Analysis
The chemical properties of 4-Vinylpyridine derivatives are influenced by various factors, including the presence of functional groups and the polymer's chain structure. Studies on poly-4-vinylpyridonium chloride and poly-4-vinyl-N-n-butylpyridonium bromide reveal how the chain structure can affect the base strength and conductance of the polymer, shedding light on the relationship between chemical structure and properties (Fuoss & Strauss, 1948).
Scientific Research Applications
Catalysis in Organic Synthesis : It serves as an effective catalyst in various organic reactions. For instance:
- As a solid-phase copolymer, it catalyzes the synthesis of acid anhydrides from carboxylic acids and acid chlorides (Fife & Zhang, 1986).
- Crosslinked polyvinylpyridine hydrochloride catalyzes acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida, Hashimoto, & Kawabata, 1981).
- Poly(4-vinylpyridine) promotes the condensation of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione derivatives (Nazemi Nasirmahale et al., 2020).
Electropolymerization and Surface Functionalization : It is used in the electropolymerization on nickel cathodes for potential improvements in battery performance (Lebrun et al., 2008), and for pulsed plasma-chemical deposition on surfaces for electroless metallization (Bradley et al., 2006).
Separation and Filtration Technologies : Poly(4-vinylpyridine-co-acrylonitrile) membranes effectively separate water-acetic acid mixtures through pervaporation (Young & Boo, 1993). Additionally, it's used for silanol-masking in silica for selective retention of polycyclic aromatic hydrocarbons and dinitropyrenes (Ihara et al., 2005).
Hydrogen Production : Cobalt-poly(4-vinylpyridine) metallopolymers are efficient catalysts for hydrogen evolution at low potentials (Kap et al., 2018).
Emulsification and Polymerization : It acts as a pH-responsive particulate emulsifier for creating oil-in-water or water-in-oil emulsions (Fujii et al., 2006), and is used in the nitroxide-mediated radical polymerization of 4-vinylpyridine for silicon wafer surface modification (Chen et al., 2002).
Biomaterials and Biomedical Applications : Copolymers of 4-vinylpyridine with PEGMA or HEMA show potential for biomaterial applications due to their hemocompatibility (Allison, Applegate, & Youngblood, 2007).
Analytical Chemistry : Poly(4-vinylpyridine) is utilized for the adsorption and determination of copper in solution (Nomura & Sakai, 1986).
Polymer-Metal Complexes : Its complexes with heavy metals exhibit promising electrochemical and physicomechanical properties, relevant for immobilized catalysts in various processes (Turmanova & Str, 2007).
Safety And Hazards
Future Directions
Polyvinylpyridine (PVPy) is a linearly structured polymer-containing aromatic heterocyclic compound . PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material . For this reason, this vinyl polymer has been extensively applied in electrode organization for electrochemical applications .
properties
IUPAC Name |
4-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVPJUYSDEJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-41-1 | |
Record name | Poly(4-vinylpyridine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0051499 | |
Record name | 4-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Red to dark-brown liquid; [HSDB] | |
Record name | Pyridine, 4-ethenyl- | |
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Record name | 4-Vinylpyridine | |
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Boiling Point |
65 °C @ 15 mm Hg | |
Record name | 4-VINYLPYRIDINE | |
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Solubility |
Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |
Record name | 4-VINYLPYRIDINE | |
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Density |
0.9800 @ 20 °C/4 °C | |
Record name | 4-VINYLPYRIDINE | |
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Vapor Pressure |
1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |
Record name | 4-Vinylpyridine | |
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Product Name |
4-Vinylpyridine | |
Color/Form |
RED TO DARK BROWN LIQUID | |
CAS RN |
100-43-6, 25232-41-1 | |
Record name | 4-Vinylpyridine | |
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Record name | 4-Vinylpyridine | |
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Record name | Pyridine, 4-ethenyl- | |
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Record name | 4-vinylpyridine | |
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Record name | 4-ethenylpyridine | |
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Record name | 4-VINYLPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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